

Comparative spectroscopic analysis of cinnamic acid derivatives.

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Compound of Interest

Compound Name: *3-(4-Bromo-2-chlorophenyl)acrylic acid*
CAS No.: 1233055-24-7
Cat. No.: B1522621

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Comparative Spectroscopic Analysis of Cinnamic Acid Derivatives

Executive Summary

This guide provides a rigorous technical comparison of the spectroscopic profiles of Cinnamic Acid (CA) and its primary hydroxy/methoxy derivatives: p-Coumaric Acid (p-CA), Caffeic Acid (CFA), Ferulic Acid (FA), and Sinapic Acid (SA). These compounds are critical scaffolds in drug discovery, serving as precursors for antioxidants, anticoagulants, and antimicrobial agents.

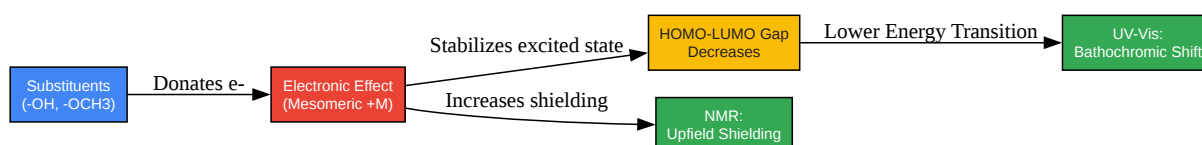
The analysis synthesizes data from UV-Vis, FTIR, and ¹H NMR spectroscopies to elucidate how structural substitutions (hydroxylation and methoxylation) dictate spectral behavior. This document is designed to serve as a reference for validating compound purity and elucidating structure-property relationships in pharmaceutical applications.

Structural Basis of Spectral Variation

The spectroscopic differences among these derivatives stem directly from the electronic effects of substituents on the phenyl ring. The core structure is the phenylpropanoid scaffold (C6-C3), consisting of an aromatic ring conjugated to a carboxylic acid via a trans-alkene.

- Conjugation Extension (UV-Vis): Electron-donating groups (EDGs) like -OH and -OCH₃ increase the electron density of the π-system, raising the energy of the HOMO and lowering the energy of the LUMO. This reduces the energy gap (HOMO-LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λ_{max}).[1]
- Vibrational Damping/Stiffening (FTIR): Hydrogen bonding (inter- and intramolecular) significantly alters O-H and C=O stretching frequencies. For instance, the catechol moiety in Caffeic Acid facilitates strong intramolecular H-bonding, broadening and shifting O-H signals.
- Magnetic Shielding (NMR): EDGs increase electron density around the aromatic protons, causing upfield shifts (lower ppm) for protons ortho/para to the substituent.

Visualization: Structure-Property Logic



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Figure 1: Causal pathway linking structural substituents to observable spectral changes.

Comparative Spectroscopic Analysis

UV-Visible Spectroscopy

The UV absorption profile is the primary tool for assessing conjugation length and pK_a-dependent species distribution.

Table 1: Comparative UV-Vis Absorption Maxima (

) Solvent: Methanol (Neutral pH)

Derivative	Substituents	(nm)	Transition Type	Relative Shift
Cinnamic Acid	None	~273		Baseline
p-Coumaric Acid	4-OH	~310		+37 nm
Ferulic Acid	3-OMe, 4-OH	~321		+48 nm
Caffeic Acid	3-OH, 4-OH	~323		+50 nm
Sinapic Acid	3,5-diOMe, 4-OH	~324		+51 nm

Critical Insight (Solvatochromism & pH):

- pH Effect: In alkaline media (pH > pKa of phenolic OH, approx. 8.5-9.5), the formation of the phenolate anion causes a massive bathochromic shift (often >30 nm) and a hyperchromic effect due to enhanced resonance delocalization.
- Solvent Effect: Polar protic solvents (e.g., MeOH) stabilize the polar excited state () more than the ground state, generally leading to red shifts compared to non-polar solvents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the "fingerprint" method, crucial for identifying specific functional group modifications.

Table 2: Diagnostic FTIR Vibrational Frequencies (cm⁻¹) Method: KBr Pellet

Functional Group	Vibration Mode	Cinnamic Acid	Ferulic Acid	Caffeic Acid	Notes
O-H (Phenolic)	Stretch	N/A	~3430 (Sharp)	3400-3200 (Broad)	Broadening in Caffeic due to catechol H-bonding.
C-H (Alkene)	Stretch	~3020	~3015	~3020	Characteristic of unsaturated system.
C=O (Carboxyl)	Stretch	~1680	~1690 / 1665	~1645	Lower freq in Caffeic due to strong intramolecular H-bond.
C=C (Alkene)	Stretch	~1630	~1620	~1620	Conjugated with aromatic ring.
C-O (Methoxy)	Stretch	N/A	~1270 / 1030	N/A	Diagnostic for Ferulic/Sinapic acids.

Nuclear Magnetic Resonance (1H NMR)

NMR provides the most definitive structural elucidation. The geometry of the double bond is confirmed by the coupling constant (

) of the vinylic protons.

Table 3: 1H NMR Chemical Shifts (

, ppm) in DMSO-d6 Reference: TMS (0.00 ppm)

Proton Position	Cinnamic Acid	p-Coumaric Acid	Caffeic Acid	Ferulic Acid	Sinapic Acid
-COOH	~12.4 (br s)	~12.3 (br s)	~12.2 (br s)	~12.3 (br s)	~12.4 (br s)
H- (Vinyllic)	6.55 (d, =16Hz)	6.38 (d, =16Hz)	6.18 (d, =16Hz)	6.38 (d, =16Hz)	6.45 (d, =16Hz)
H- (Vinyllic)	7.65 (d, =16Hz)	7.52 (d, =16Hz)	7.42 (d, =16Hz)	7.51 (d, =16Hz)	7.55 (d, =16Hz)
Aromatic Ring	7.4-7.7 (m, 5H)	7.5 (d), 6.8 (d) (AA'BB')	7.0 (d), 6.9 (dd), 6.7 (d)	7.3 (d), 7.1 (dd), 6.8 (d)	~7.0 (s, 2H)
-OCH ₃	N/A	N/A	N/A	3.82 (s, 3H)	3.81 (s, 6H)
-OH (Phenolic)	N/A	~10.0 (br s)	9.1, 9.5 (br s)	9.6 (br s)	~9.0 (br s)

Expert Note: The coupling constant (

Hz) for H-

and H-

confirms the trans (E) configuration for all naturally occurring derivatives. Cis isomers would display

Hz.

Experimental Protocols (Self-Validating Systems)

UV-Vis Characterization Workflow

Objective: Determine

and assess purity via spectral shape.

- Preparation: Dissolve 1 mg of sample in 10 mL Methanol (HPLC Grade) to create a stock solution (~0.5 mM).

- Dilution: Dilute 100 μL of stock into 9.9 mL Methanol (Target: $\sim 5 \mu\text{M}$).
 - Self-Validation: Absorbance at
must be between 0.2 and 0.8 AU to ensure linearity (Beer-Lambert Law).
- Blanking: Use pure Methanol in a matched quartz cuvette to zero the instrument.
- Acquisition: Scan from 200 nm to 500 nm. Scan speed: Medium (approx. 200 nm/min).
- Data Check: Verify baseline is flat at $>450 \text{ nm}$. If drifting, re-blank.

FTIR Solid-State Analysis

Objective: Fingerprint identification of functional groups.

- Sample Prep (KBr Pellet): Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.
- Grinding: Grind in an agate mortar until a fine, uniform powder is obtained.
 - Causality: Coarse particles scatter light (Christiansen effect), causing sloping baselines.
- Pelletizing: Press at 8-10 tons for 2 minutes to form a transparent disk.
- Acquisition: Collect 32 scans at 4 cm^{-1} resolution.
- Validation: Check for broad water bands at 3400 cm^{-1} . If excessive, dry the KBr and repeat.

^1H NMR Structural Elucidation

Objective: Confirm structure and isomeric purity.

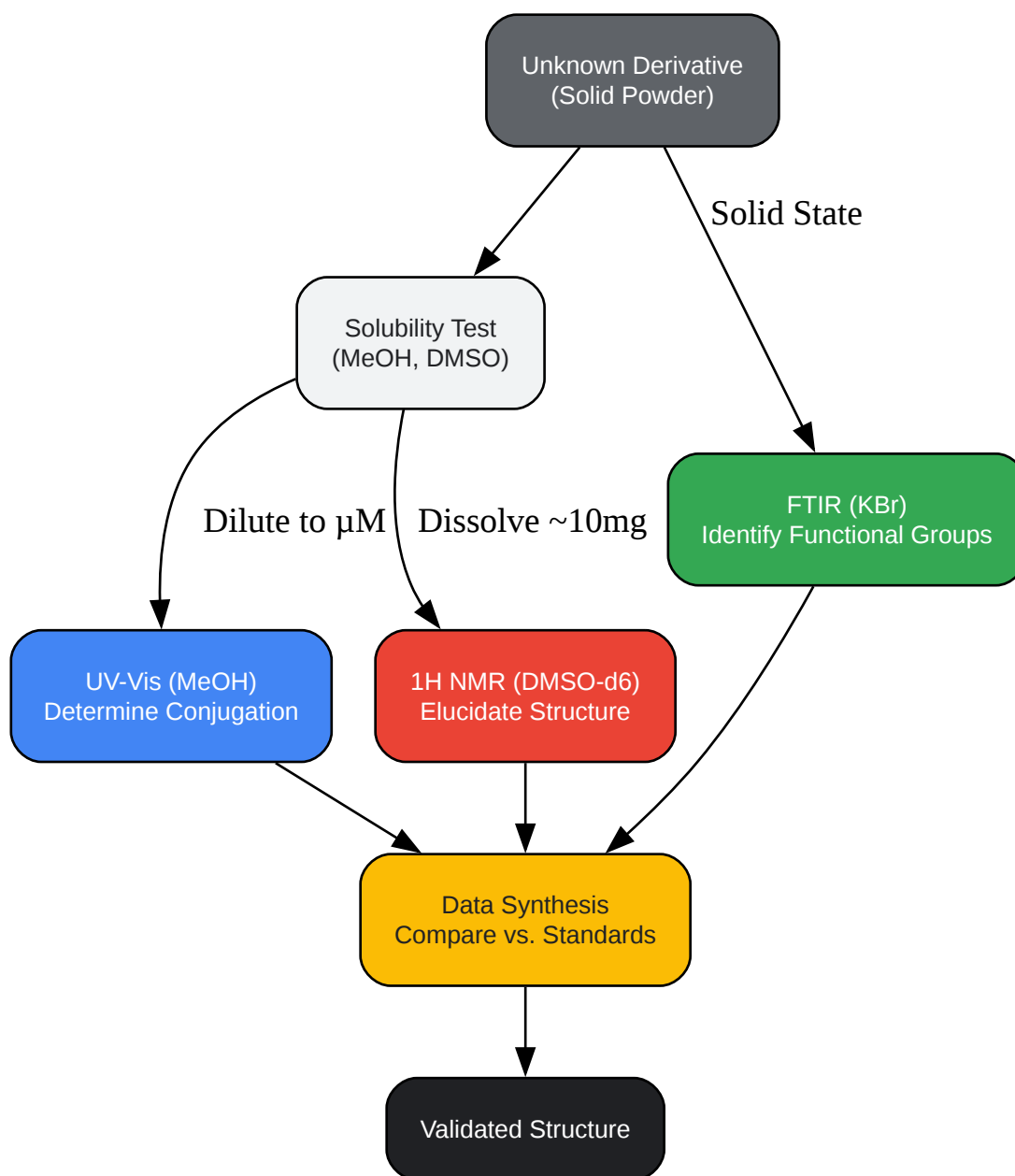
- Solvent Choice: Use DMSO- d_6 .^{[2][3]}
 - Reasoning: DMSO dissolves all polar derivatives effectively and prevents exchange of phenolic protons, allowing them to be observed (unlike in MeOD).
- Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO- d_6 .

- Acquisition: Standard proton pulse sequence (zg30). 16 scans, D1 (relaxation delay) = 1.0 sec.
- Processing: Calibrate the residual DMSO pentet to 2.50 ppm.
- Validation: Confirm the integration ratio of Vinylic H : Aromatic H matches the theoretical structure (e.g., 1:1 for H-
:H-
).

Visualizations

Workflow Diagram

The following diagram illustrates the integrated workflow for characterizing a new cinnamic acid derivative.



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Figure 2: Integrated spectroscopic characterization workflow.

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